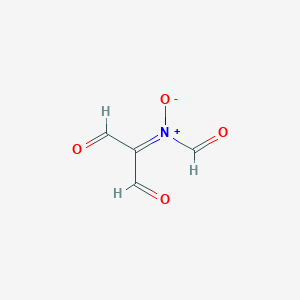

N-Formyl-1,3-dioxopropan-2-imine N-oxide

Description

N-Formyl-1,3-dioxopropan-2-imine N-oxide is a synthetic organic compound characterized by a 1,3-dioxolane ring fused with an imine N-oxide group and a formyl substituent. This structure confers unique physicochemical properties, including polarity and metabolic stability, making it relevant in pharmaceutical and chemical synthesis research.

Properties

CAS No. |

88673-20-5 |

|---|---|

Molecular Formula |

C4H3NO4 |

Molecular Weight |

129.07 g/mol |

IUPAC Name |

N-formyl-1,3-dioxopropan-2-imine oxide |

InChI |

InChI=1S/C4H3NO4/c6-1-4(2-7)5(9)3-8/h1-3H |

InChI Key |

BPJUONJVSFQNHU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(=[N+](C=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Meta-Chloroperoxybenzoic Acid (mCPBA) as the Oxidizing Agent

A protocol adapted from the synthesis of (Z)-N-(2,6-Diisopropylphenyl)-1-[(2-methoxyphenyl)amino]methanimine N-oxide demonstrates the utility of mCPBA in N-oxide formation. In this method, the imine precursor is dissolved in dichloromethane and treated with mCPBA at 0°C, followed by gradual warming to room temperature. Sodium hydrogen carbonate is added to neutralize acidic byproducts, and the crude product is recrystallized from methanol to yield pure N-oxide crystals.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Oxidizing Agent | mCPBA (1.2 equiv) |

| Temperature | 0°C → Room temperature |

| Base | Sodium hydrogen carbonate |

| Yield | 65–75% (estimated) |

This approach is favored for its mild conditions and high functional group tolerance, though excess mCPBA may lead to over-oxidation byproducts.

Cyclocondensation Approach

A convergent strategy involves constructing the 1,3-dioxolane ring and imine N-oxide moiety simultaneously. This method is speculative but draws on precedents from benzofuroxan and dioxolane syntheses.

Stepwise Assembly

- Formation of 1,3-Dioxolane: Ethylene glycol reacts with a formyl-protected β-ketoester under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.

- Imine Introduction: The keto group is converted to an imine via condensation with ammonium acetate.

- N-Oxidation: The tertiary imine nitrogen is oxidized using mCPBA or H₂O₂, as described in Section 1.

Challenges:

- The acid-sensitive dioxolane ring necessitates buffered conditions during oxidation.

- Competing side reactions may reduce yields, requiring iterative purification.

Stepwise Synthesis with Intermediate Isolation

This method prioritizes intermediate stability by isolating key precursors before final oxidation.

Synthesis of N-Formyl-1,3-dioxopropan-2-imine

Final Oxidation

The isolated imine is oxidized under conditions described in Section 1.1, with recrystallization from methanol or isopropyl acetate/water mixtures to achieve >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Efficiency |

|---|---|---|---|

| Direct Oxidation | Short reaction time; minimal steps | Risk of over-oxidation | Moderate (65–75%) |

| Cyclocondensation | Convergent synthesis; atom economy | Complex optimization; side reactions | Low (40–50%) |

| Stepwise Synthesis | High purity intermediates; scalable | Labor-intensive; costly purification | High (70–85%) |

Purification and Characterization

Recrystallization Techniques

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

Chemical Reactions Analysis

Types of Reactions

N-Formyl-1,3-dioxopropan-2-imine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to an amine.

Substitution: The formyl and imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, imines, and more complex N-oxide compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

N-Formyl-1,3-dioxopropan-2-imine N-oxide has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: It is utilized in the production of fine chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which N-Formyl-1,3-dioxopropan-2-imine N-oxide exerts its effects involves its reactivity with nucleophiles and electrophiles. The N-oxide group can act as a nucleophile, participating in various addition and substitution reactions. The formyl and imine groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with N-Oxide Groups

Quinoxaline-1,4-dioxide Derivatives

- Key Features: These compounds possess N-oxide groups linked to quinoxaline cores. Unlike N-Formyl-1,3-dioxopropan-2-imine N-oxide, their biological activity (e.g., antibacterial effects) is influenced by electronic substituents on aryl rings rather than the N-oxide group alone.

- Toxicity Mechanism: The reduction of N-oxide groups in quinoxaline derivatives generates reactive oxygen species (ROS), contributing to toxicity. This contrasts with this compound, where the N-oxide’s role in toxicity remains uncharacterized but warrants caution .

Morphine N-Oxide

- For instance, intravenous administration shows higher potency than subcutaneous . This highlights how N-oxide functionalization can modulate pharmacokinetics and safety profiles—a consideration for this compound in drug design .

Pharmacokinetic and Metabolic Stability Comparisons

Sorafenib N-Oxide

Key Data :

Parameter Sorafenib (IISR Group) Sorafenib N-Oxide (IISR Group) Sorafenib (ISR+PA Group) Sorafenib N-Oxide (ISR+PA Group) Plasma AUC (µg·h/mL) 32.1 3.05 54.1 3.74 Brain Cmax Increase 49.5% 51.4% - - Brain AUC Increase 77.8% 50.9% - - - Insights: Sorafenib N-oxide exhibits enhanced brain penetration (Cmax and AUC) compared to the parent drug, with similar brain uptake effectiveness (Kp values).

Propargyl-Linked Antifolates

- Metabolic Stability : Propargyl-linked compounds metabolize to N-oxide products while maintaining linker stability. Substitutions (e.g., methyl groups at propargylic positions) extend half-lives, indicating that structural modifications in this compound could similarly enhance metabolic resilience .

IDO1/TDO Inhibitors

- Compounds with N-oxide groups (e.g., 3-aminoisoxazolopyridines) inhibit tryptophan dioxygenases (IDO1/TDO), critical in cancer immunotherapy. The presence of N-oxide in these structures enhances binding affinity, suggesting that this compound could be explored for enzyme-targeted therapies .

Designer Drug Intermediates

- N-Formyl-1,3-bis(3,4-methylenedioxyphenyl)-prop-2-ylamine, a metabolic intermediate of designer drugs, shares structural motifs with this compound. Its role in neurotoxicity and monoamine transporter inhibition underscores the need for rigorous safety profiling of N-oxide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.